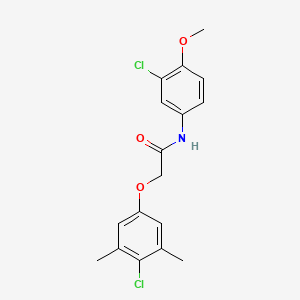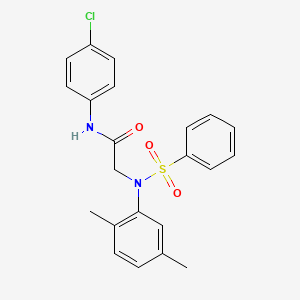![molecular formula C18H17N3O3 B6056914 8-allyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6056914.png)
8-allyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-allyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, agriculture, and industry. This compound belongs to the class of chromene derivatives and has been synthesized using various methods, which will be discussed in The aim of this paper is to provide an overview of the synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 8-allyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide.
作用機序
The mechanism of action of 8-allyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide is not yet fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 8-allyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide may have several biochemical and physiological effects. For example, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
実験室実験の利点と制限
One of the main advantages of using 8-allyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide in lab experiments is its potential as a multi-targeted agent. This means that it may have the ability to target multiple pathways and enzymes that are involved in various diseases, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 8-allyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide. Some of the most promising directions include further studies on its mechanism of action, optimization of its synthesis method, and development of new derivatives with improved solubility and efficacy. Additionally, this compound may be studied for its potential use in other areas such as agriculture and industry.
合成法
The synthesis of 8-allyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide has been reported in the literature using various methods. One of the most commonly used methods involves the reaction of 3-formylchromone with allylamine and 1-methyl-1H-pyrazole-4-carboxaldehyde in the presence of a catalytic amount of acetic acid. The resulting product is then treated with acetic anhydride to obtain the final compound.
科学的研究の応用
8-allyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide has been studied for its potential applications in various areas of scientific research. Some of the most promising applications include its use as a potential anti-inflammatory, anti-cancer, and anti-microbial agent. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-3-5-13-6-4-7-14-8-15(18(23)24-16(13)14)17(22)19-9-12-10-20-21(2)11-12/h3-4,6-8,10-11H,1,5,9H2,2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBELOIVCOQXEHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B6056841.png)
![11-(3-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6056849.png)
![N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropylthiophene-2-carboxamide](/img/structure/B6056859.png)
![6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6056867.png)
![1-cyclohexyl-4-[(2-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-2-piperazinone](/img/structure/B6056870.png)

![(1-{1-[3-(1H-indol-3-yl)-1-methylpropyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B6056886.png)


![3-[1-(3,5-difluorobenzyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B6056921.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(4-ethyl-1-piperazinyl)acetamide](/img/structure/B6056922.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,1,5-trimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6056926.png)
![N-[2-(3-methylphenoxy)ethyl]methanesulfonamide](/img/structure/B6056927.png)